

# Repurposing Chlorpheniramine for Antiviral Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Chlorpheniramine |           |
| Cat. No.:            | B15610166        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Chlorpheniramine, a first-generation H1 antihistamine with a long history of safe clinical use for allergic conditions, is emerging as a promising candidate for drug repurposing in antiviral therapy.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the antiviral activity of chlorpheniramine maleate (CPM), with a primary focus on its efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and various influenza viruses. This document synthesizes key quantitative data, details the experimental protocols used to demonstrate its antiviral properties, and illustrates the proposed mechanisms of action through signaling and workflow diagrams. The evidence suggests that chlorpheniramine exerts a multi-modal antiviral effect, positioning it as a potential broadspectrum agent for respiratory virus infections.[3][4][5]

#### **Mechanism of Antiviral Action**

In vitro studies have revealed that **chlorpheniramine** employs several mechanisms to combat viral infections, targeting different stages of the viral life cycle. Its modes of action against SARS-CoV-2 and influenza viruses are particularly well-documented.

## **Activity Against SARS-CoV-2**

#### Foundational & Exploratory





Research indicates that **chlorpheniramine** exhibits a multi-pronged attack against SARS-CoV-2, interfering with critical steps of its infection process.[3][4]

- Inhibition of Viral Adsorption: **Chlorpheniramine** has been shown to interfere with the initial attachment of the virus to host cells.[6] Molecular docking studies suggest this may occur by disrupting the interaction between the viral spike protein and the host's Angiotensin-Converting Enzyme 2 (ACE2) receptor, the primary entry point for SARS-CoV-2.[3][7]
- Inhibition of Viral Replication: The drug effectively suppresses the replication of the virus post-entry.[3][6] Computational analyses have identified potential interactions between **chlorpheniramine** and key viral enzymes essential for replication, including the main protease (Mpro) and the RNA-dependent RNA polymerase (RdRp).[3][4][8] The interaction with RdRp was observed to involve the formation of a hydrogen bond.[4]
- Direct Virucidal Effect: Chlorpheniramine has demonstrated the ability to directly inactivate
   SARS-CoV-2 particles, significantly reducing the viral load upon contact.[3][9]
- Anti-inflammatory and Immunomodulatory Effects: Beyond its direct antiviral actions, chlorpheniramine's known anti-inflammatory properties may contribute to its efficacy. It can modulate NF-kB signaling and inhibit histamine-mediated inflammation, which is beneficial in mitigating the hyper-inflammatory response often associated with severe viral respiratory illnesses.[6]





Click to download full resolution via product page

**Caption:** Proposed antiviral mechanisms of **Chlorpheniramine** against SARS-CoV-2.

#### **Activity Against Influenza Viruses**

**Chlorpheniramine** has demonstrated broad-spectrum activity against multiple strains of influenza A and B viruses.[5][10] The primary mechanism identified is the inhibition of the early stages of the viral life cycle.

- Inhibition of Viral Entry: Mechanistic studies indicate that chlorpheniramine blocks viral
  entry into the host cell.[11] Specifically, it appears to interfere with the endocytosis process
  that follows initial virus attachment.[11][12] Time-of-addition assays confirm that the drug is
  most effective when administered during the early phase of infection (0-2 hours), which
  corresponds to virus adsorption and entry.[10]
- No Effect on Attachment or Release: It is noteworthy that the drug does not appear to block
  the initial attachment of the virus to the cell surface (hemagglutinin activity) nor does it inhibit



the release of new virions from the cell (neuraminidase activity).[11][12]



Click to download full resolution via product page

Caption: Proposed antiviral mechanism of Chlorpheniramine against Influenza Virus.

### **Quantitative Antiviral Data**

The antiviral potency of **chlorpheniramine** has been quantified in several in vitro studies. The following tables summarize the key findings against SARS-CoV-2 and various influenza virus strains.

# Table 1: In Vitro Antiviral Activity of Chlorpheniramine against SARS-CoV-2



| Parameter                           | Cell Line                        | Virus Strain      | Value                                                          | Reference    |
|-------------------------------------|----------------------------------|-------------------|----------------------------------------------------------------|--------------|
| Cytotoxicity<br>(CC <sub>50</sub> ) | Vero E6                          | N/A               | 497.7 μg/ml                                                    | [4]          |
| Virucidal Effect                    | Vero 76                          | USA-WA1/2020      | 2.5 log <sub>10</sub><br>reduction<br>(99.7%) in viral<br>load | [9][13]      |
| Virus Yield<br>Reduction            | Human Airway<br>Epithelial Cells | Delta (B.1.617.2) | 2.69 log reduction                                             | [14][15][16] |
| Comparative<br>Reduction            | Human Airway<br>Epithelial Cells | Delta (B.1.617.2) | 0.12 log<br>reduction<br>(Remdesivir)                          | [14][15][16] |

Table 2: In Vitro Antiviral Activity of Chlorpheniramine against Influenza Viruses



| Parameter            | Virus Strain                      | Cell Line | Value    | Reference |
|----------------------|-----------------------------------|-----------|----------|-----------|
| IC50                 | A/Shanghai/4664<br>T/2013 (H7N9)  | MDCK      | 11.84 μΜ | [5]       |
| IC50                 | A/Shanghai/37T/<br>2009 (H1N1)    | MDCK      | >25 μM   | [5]       |
| IC50                 | A/Puerto<br>Rico/8/1934<br>(H1N1) | MDCK      | 11.08 μΜ | [5]       |
| IC50                 | A/Guizhou/54/19<br>89 (H3N2)      | MDCK      | >25 μM   | [5]       |
| IC50                 | B/Shanghai/2017<br>(BY)           | MDCK      | 13.92 μΜ | [5]       |
| EC50                 | Influenza Virus<br>(unspecified)  | MDCK      | 10.8 μΜ  | [10]      |
| Therapeutic<br>Index | Influenza Virus<br>(unspecified)  | MDCK      | ~40      | [10]      |

## **Key Experimental Protocols**

The following sections provide an overview of the standard methodologies employed to evaluate the antiviral properties of **chlorpheniramine**.

#### Cytotoxicity Assay (CC<sub>50</sub> Determination)

This assay is crucial for determining the concentration range of the drug that is non-toxic to the host cells, ensuring that observed antiviral effects are not due to cell death.

- Cell Culture: Vero E6 cells are seeded into 96-well plates and incubated until a confluent monolayer is formed.[3]
- Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of **chlorpheniramine**. Control wells receive medium without the drug.



- Incubation: Plates are incubated for a period that mimics the duration of the antiviral assay (e.g., 48-72 hours).
- Viability Assessment: Cell viability is measured using a standard method, such as the MTT
   (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or Cell Counting Kit-8
   (CCK-8). This involves adding the reagent to the wells, incubating, and then measuring the
   optical density (absorbance) with a spectrophotometer.
- Data Analysis: The absorbance values are converted to percentage cell viability relative to the untreated controls. The half-maximal cytotoxic concentration (CC₅₀) is calculated by plotting viability against drug concentration and using non-linear regression analysis.[4]

#### Plaque Reduction Assay (IC50/EC50 Determination)

This is the gold-standard assay for quantifying the ability of a compound to inhibit viral infection and replication.

- Cell Preparation: A confluent monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) is prepared in multi-well plates.[3]
- Infection: The cells are infected with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of **chlorpheniramine**.
- Adsorption Period: The virus is allowed to adsorb to the cells for approximately 1-2 hours.
- Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding concentrations of the drug.
   This overlay restricts the spread of progeny viruses to adjacent cells, leading to the formation of localized lesions (plaques).
- Incubation: Plates are incubated for several days until visible plaques are formed.
- Visualization and Counting: The cells are fixed (e.g., with formaldehyde) and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells. The number of plaques in each well is counted.



 Data Analysis: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control (no drug). The half-maximal inhibitory/effective concentration (IC50/EC50) is determined using dose-response curve fitting.[3][4]

#### **Virucidal Assay**

This protocol assesses the direct effect of the compound on the virus particle itself.

- Incubation: A known titer of viral stock is mixed directly with various concentrations of chlorpheniramine or a control medium.[9]
- Contact Time: The mixture is incubated for a defined period (e.g., 25 minutes) at a controlled temperature to allow for interaction.[9]
- Residual Infectivity Titer: The mixture is then serially diluted and added to susceptible host cells to determine the remaining infectious virus titer, typically using a plaque assay or a 50% cell culture infectious dose (CCID<sub>50</sub>) endpoint dilution assay.[9]
- Data Analysis: The reduction in viral titer in the drug-treated samples is compared to the control samples to quantify the virucidal activity, often expressed as a log reduction value.[9]





Click to download full resolution via product page

**Caption:** General experimental workflow for in vitro antiviral evaluation.

#### **Conclusion and Future Directions**

The existing body of in vitro evidence strongly supports the repurposing of **chlorpheniramine** as an antiviral agent. Its multi-modal mechanism of action against SARS-CoV-2—encompassing virucidal activity and inhibition of both viral entry and replication—makes it a compelling candidate.[3][4][6] Furthermore, its established efficacy in blocking the entry of a broad spectrum of influenza viruses highlights its potential as a versatile treatment for respiratory infections.[5][11] Early clinical studies have also shown promise for intranasally



administered **chlorpheniramine** in treating COVID-19, leading to faster recovery and fewer hospitalizations.[13][16][17]

For drug development professionals, **chlorpheniramine** represents a low-risk, high-reward opportunity. Its extensive safety profile, established over decades of clinical use, can significantly accelerate the development timeline.[1][18] Future research should focus on:

- In Vivo Efficacy: Conducting robust animal model studies to validate the in vitro findings and to determine optimal dosing and administration routes for antiviral applications.
- Clinical Trials: Designing and executing well-controlled, randomized clinical trials to definitively assess the efficacy of **chlorpheniramine** in treating patients with SARS-CoV-2, influenza, and potentially other respiratory viral infections.[9]
- Formulation Development: Optimizing formulations, such as intranasal sprays, to deliver the drug directly to the primary site of infection, potentially increasing local efficacy and minimizing systemic side effects.[6][14]

In conclusion, **chlorpheniramine** stands out as a readily available, safe, and cost-effective drug with scientifically plausible and empirically supported antiviral activity. Further investigation is strongly warranted to fully explore its clinical utility in the fight against viral diseases.[3]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]

#### Foundational & Exploratory





- 5. Frontiers | The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses [frontiersin.org]
- 6. Intranasal Chlorpheniramine for Early Symptomatic Treatment of COVID-19 and the Impact on Long-COVID PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chlorpheniramine Maleate Displaying Multiple Modes of Antiviral Action Against SARS-CoV-2: An Initial Mechanistic Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Virucidal Effect of Intranasally Delivered Chlorpheniramine Maleate Compound Against Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN103239446B Application of chlorpheniramine maleate in preparation of medicaments for treating or preventing influenza virus - Google Patents [patents.google.com]
- 11. The Antihistamine Drugs Carbinoxamine Maleate and Chlorpheniramine Maleate Exhibit Potent Antiviral Activity Against a Broad Spectrum of Influenza Viruses PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. c19early.org [c19early.org]
- 15. Study Shows Intranasal Chlorpheniramine Maleate Effective For the Treatment of COVID-19 [businesswire.com]
- 16. esmed.org [esmed.org]
- 17. Study Shows Intranasal Chlorpheniramine Maleate Effective For the Treatment of COVID-19 - BioSpace [biospace.com]
- 18. Chlorpheniramine, an Old Drug with New Potential Clinical Applications: A Comprehensive Review of the Literature | Bentham Science [benthamscience.com]
- To cite this document: BenchChem. [Repurposing Chlorpheniramine for Antiviral Applications: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610166#repurposing-chlorpheniramine-for-antiviral-applications]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com